2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)aceta mide
Description
The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide is a triazole-based acetamide derivative featuring a 3-ethoxyphenyl substituent on the triazole ring and a 4-fluorophenyl group on the acetamide moiety. Its structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, which may synergistically influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-2-26-15-5-3-4-12(10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-8-6-13(19)7-9-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
KPJIZIOAJCQCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol with N-(4-fluorophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Compounds with triazole moieties have demonstrated antibacterial and antifungal properties. For example, derivatives have been tested against pathogens such as Mycobacterium smegmatis and Candida albicans, showing promising results in inhibiting microbial growth . The presence of the 1,2,4-triazole structure is critical for this activity due to its interaction with biological targets in microorganisms.
Anti-inflammatory Effects
In silico studies suggest that certain triazole derivatives can act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes. This positions them as potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of triazole derivatives similar to our compound, researchers reported significant growth inhibition in OVCAR-8 and SNB-19 cell lines with percent growth inhibitions exceeding 85% . This highlights the potential of these compounds in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of synthesized triazole compounds against various strains. Compounds were assessed for minimum inhibitory concentrations (MIC), revealing that certain derivatives exhibited MIC values as low as against Mycobacterium smegmatis, indicating strong antibacterial activity .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their properties:
Key Observations:
Substituent Position and Electronic Effects: The 3-ethoxyphenyl group on the target compound’s triazole ring introduces steric bulk and electron-donating properties, contrasting with analogs bearing fluorophenyl (electron-withdrawing) or heterocyclic (e.g., thiophene, furan) groups. The 4-fluorophenyl on the acetamide moiety is conserved in potent analogs like 9e and 9h, suggesting its role in target binding. Positional isomerism (e.g., 2-fluorophenyl in 9h) alters electronic density and steric interactions, impacting IC50 values .
Biological Activity Trends: Fluorine substituents generally correlate with enhanced activity. For example, 9h’s 2-fluorophenyl on the triazole and 4-fluorophenyl on acetamide yield sub-micromolar IC50 values in kinase inhibition assays, outperforming non-fluorinated analogs . Ethoxy-containing analogs (e.g., the target compound) are less documented in the provided evidence but may exhibit unique pharmacokinetic profiles due to increased hydrophobicity.
Physicochemical Properties :
- Melting points for fluorophenyl-containing derivatives (e.g., 9e at 220.1°C) suggest high crystallinity, which could influence formulation stability. The target compound’s ethoxy group may lower its melting point compared to fluorinated analogs .
Biological Activity
The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 417.9 g/mol. The presence of the triazole ring is significant for its biological interactions, particularly in enzyme inhibition and antimicrobial activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Functional Groups : The ethoxyphenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
- Final Coupling : The acetamide moiety is attached to complete the synthesis.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that triazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide | E. coli | 20 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cell lines by disrupting cellular processes . The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell survival.
Case Study: Anticancer Effects
In a recent study, the compound was tested against multiple cancer cell lines, including HT29 (colorectal cancer) and Jurkat (leukemia). The results indicated a notable decrease in cell viability with an IC50 value of approximately 10 µM for HT29 cells, suggesting strong anticancer potential .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in critical metabolic pathways. The triazole ring facilitates binding to enzyme active sites, inhibiting their functions and leading to therapeutic effects such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
